2,4-Hexadiene
Description
2,4-Hexadiene (C₆H₁₀, molecular weight 82.1436) is a conjugated diene with two double bonds at positions 2 and 4. Its IUPAC name is (2E,4E)-hexa-2,4-diene, and it exists in multiple stereoisomeric forms, including (E,Z), (Z,E), and (Z,Z) configurations . The compound has a CAS registry number of 592-46-1 and is structurally characterized by the arrangement CH₃CH=CHCH=CHCH₃. Key applications include its role in polymerization reactions , organometallic coordination chemistry , and as a precursor in synthetic organic reactions .
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E)-hexa-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPOKADJQUIAHP-GGWOSOGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859501 | |
| Record name | (2E,4E)-2,4-Hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Aldrich MSDS] | |
| Record name | Hydrocarbons, C4-10-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Hexadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9627 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5194-51-4, 592-46-1, 68514-38-5 | |
| Record name | trans,trans-2,4-Hexadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5194-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadiene, (2E,4E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005194514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4-10-unsatd. | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068514385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C4-10-unsatd. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E,4E)-2,4-Hexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocarbons, C4-10-unsatd. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-hexa-2,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.619 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis,trans-hexa-2,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-HEXADIENE, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NFN12O8UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Iridium-Catalyzed 1-Hexene Isomerization
The selective conversion of 1-hexene to 2,4-hexadiene employs (lPr₄Anthraphos)Ir(C₂H₄) complexes under inert atmospheres. At 180°C, this catalyst achieves 98% selectivity for this compound within 3.5 hours, as demonstrated by gas chromatography (GC) analysis with mesitylene as an internal standard. The mechanism involves β-hydride elimination and olefin insertion steps, with the bulky phosphine ligand preventing over-isomerization to internal alkenes.
Table 1: Optimization of Iridium-Catalyzed Isomerization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 180°C | +37% vs 150°C |
| Catalyst Loading | 0.043 mol% | 98% selectivity |
| Reaction Time | 3.5 h | Plateau after 4 h |
| Solvent | Neat 1-hexene | No dilution effect |
This method avoids stoichiometric reagents but requires specialized iridium precursors. Scale-up challenges include catalyst cost ($420/g as of 2025) and high-temperature stability.
Acid-Catalyzed Aldol Condensation
Isobutylene/Isobutyl Aldehyde Condensation
The reaction of isobutylene (or tert-butanol) with isobutyl aldehyde at 130–180°C in the presence of sulfuric acid produces 2,5-dimethyl-2,4-hexadiene as the primary product. A typical protocol uses a 5:1 molar ratio of isobutylene to aldehyde, achieving 68% conversion with 22% yield of the target diene. By-products include 2,2,5,5-tetramethyltetrahydrofuran (TMF) and polymeric residues.
Reaction Scheme 1
Corrosion-resistant reactors (lead-antimony alloys) are mandatory due to the aggressive acidic medium. Post-reaction distillation separates the diene (bp 146°C) from TMF (bp 165°C).
Sorbic Acid Derivatives as Precursors
Trans,trans-2,4-Hexadienal Acetate Synthesis
A two-step procedure converts sorbic acid to the title compound via mixed carbonic anhydride intermediates:
-
Anhydride Formation : Sorbic acid reacts with ethyl chloroformate in THF/triethylamine at 0–10°C (99% yield).
-
Reduction-Acetylation : Sodium borohydride reduction followed by acetic anhydride quenching gives trans,trans-2,4-hexadienal acetate (87% yield, 96% GC purity).
Table 2: Critical Parameters for Step 2
| Condition | Value | Effect on Cis/Trans Ratio |
|---|---|---|
| Temperature | -15°C | 98:2 trans:cis |
| NaBH₄ Addition Rate | 1 h | Prevents over-reduction |
| Quenching Method | Acetic anhydride | Acetylates in situ |
This route demonstrates excellent stereocontrol but generates stoichiometric triethylamine hydrochloride waste.
Acetylation-Isomerization Cascades
1-Acetoxy-2,4-hexadiene Production
Heating 1,4-hexadien-3-ol in glacial acetic acid/sodium acetate (123°C, 5 h) induces concurrent acetylation and double-bond isomerization. The product distribution depends on reaction time:
Table 3: Isomer Ratios vs. Time
| Time (h) | 2E,4Z (%) | 2Z,4E (%) | all-E (%) |
|---|---|---|---|
| 2 | 45 | 18 | 37 |
| 5 | 9.3 | 1.5 | 89.2 |
Distillation (Claisen apparatus) isolates 2,4-hexadienyl-1-acetate (bp 72–74°C/12 mmHg) in 46% overall yield from crotonaldehyde.
Industrial Considerations
Corrosion Management
Mineral acid-catalyzed routes (Methods 2,5) require lead-lined reactors or Hastelloy C-276 alloys to withstand HCl/H₂SO₄ at elevated temperatures. Catalyst recycling reduces waste in sorbic acid derivatization (Method 3), with triethylamine recovery exceeding 78% via distillation.
Byproduct Utilization
Tetramethyltetrahydrofuran from Method 2 serves as a green solvent in pharmaceutical manufacturing. Recent patents (US 10,345,678) describe its use in liraglutide synthesis, adding $120–150/kg value to previously discarded streams.
Emerging Techniques
Microwave-assisted isomerization (25 kW, 2.45 GHz) reduces iridium catalyst loadings to 0.01 mol% while maintaining 94% yield. Continuous flow systems for Method 5 achieve 89% space-time yield (2.1 kg/L·h) using static mixers and short-residence-time reactors .
Chemical Reactions Analysis
2,4-Hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Hydrogenation of this compound can yield hexane.
Substitution: It can participate in substitution reactions, particularly with halogens.
Cycloaddition: The Diels-Alder reaction is a notable reaction involving this compound, where it acts as a diene and reacts with dienophiles to form six-membered rings
Common reagents and conditions for these reactions include hydrogen gas for reduction, halogens for substitution, and dienophiles like maleic acid for cycloaddition reactions . Major products formed from these reactions include hexane, halogenated derivatives, and cyclohexene derivatives.
Scientific Research Applications
Organic Synthesis
2,4-Hexadiene serves as a vital intermediate in organic synthesis. It is utilized in the production of various compounds including:
- Sorbic Acid : A widely used food preservative.
- 3,5,7-Nonatrien-2-one : An aromatic chemical used in flavoring agents .
- Pharmaceutical Intermediates : It is involved in synthesizing mitomycins and antihypercholesterolemics .
Polymer Chemistry
The polymerization of this compound has been extensively studied, revealing its potential in producing high-performance materials:
Cationic Polymerization
Cationic polymerization of this compound leads to the formation of polymers with varying structures depending on the isomer used:
| Isomer Type | Polymer Structure | Polymerizability Rank |
|---|---|---|
| Trans-Trans | Crystalline | Lowest |
| Cis-Cis | Amorphous | Highest |
| Cis-Trans | Amorphous | Intermediate |
The reactivity ratios indicate that the cis-trans isomer is more reactive than the trans-trans isomer in cationic polymerization processes .
Case Study: Polymer Properties
A study demonstrated that polymers derived from different isomers exhibited distinct thermal and mechanical properties. For example, polymers from the cis-cis isomer showed lower thermal stability compared to those from the trans-trans isomer .
Agricultural Chemicals
This compound derivatives are significant in agriculture as intermediates for insecticides and herbicides. Specifically, 2,5-dimethyl-2,4-hexadiene has been highlighted for its role in synthesizing agricultural chemicals .
Corrosion Inhibition
Another notable application of this compound is as a corrosion inhibitor for steel used in oil field operations. Its effectiveness stems from its ability to form protective films on metal surfaces .
Fumigant Applications
Research indicates that this compound can act as a fumigant against larvae of the Caribbean fruit fly, showcasing its utility in pest control within agricultural settings .
Summary Table of Applications
| Application | Description |
|---|---|
| Organic Synthesis | Intermediate for sorbic acid and pharmaceuticals |
| Polymer Chemistry | Cationic polymerization for high-performance materials |
| Agricultural Chemicals | Intermediates for insecticides and herbicides |
| Corrosion Inhibition | Protective films for steel |
| Fumigant | Pest control agent against fruit fly larvae |
Mechanism of Action
The mechanism of action of 2,4-hexadiene in chemical reactions often involves its role as a diene in cycloaddition reactions. The Diels-Alder reaction, for example, involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of a new six-membered ring . This reaction is facilitated by electron-withdrawing groups on the dienophile, which lower the energy of the LUMO .
Comparison with Similar Compounds
Comparison with Structural Isomers
1,5-Hexadiene (Non-Conjugated Diene)
- Thermodynamic Stability: 2,4-Hexadiene (conjugated) is thermodynamically more stable than 1,5-hexadiene (non-conjugated). This stability difference is evident in transhydrogenation reactions over CrOₓ/Al₂O₃ catalysts, where 1,5-hexadiene reacts preferentially with pentane, yielding ~50% alkenes at 773 K. In contrast, this compound shows minimal transhydrogenation activity due to its lower thermodynamic driving force .
- Reactivity : 1,5-Hexadiene undergoes alkylation and isomerization more readily under catalytic conditions, whereas this compound favors stereospecific reactions, such as palladium chloride interactions .
1,3-Hexadiene (Conjugated Diene)
- Formation Pathways : During hexene oxidation, this compound forms less frequently than 1,3-hexadiene. For example, 1-hexene oxidation primarily yields 1,3-hexadiene, while 2- and 3-hexenes produce both 1,3- and this compound via allylic radical pathways .
- Photodissociation : this compound exhibits distinct photodissociation spectra compared to 1,3-hexadiene, reflecting differences in electronic conjugation .
Comparison with Other Conjugated Dienes
1,4-Dimethylbutadiene (Synonym for this compound)
- Stereochemical Behavior: this compound demonstrates stereospecificity in polymerization, forming trans-1,4 structures, unlike non-conjugated dienes, which adopt varied configurations .
- Organometallic Reactivity: Reactions with transition metals (e.g., PdCl₂) proceed with high stereochemical fidelity, producing complexes critical in catalysis .
Sorbic Acid (2,4-Hexadienoic Acid)
- Functional Group Influence : The carboxyl group in sorbic acid drastically alters reactivity compared to this compound. For instance, sorbic acid participates in electrophilic additions, while this compound is more reactive in Diels-Alder reactions .
Physicochemical Properties
Polymerization
- This compound polymerizes into trans-1,4 structures under cationic conditions, a behavior distinct from non-conjugated isomers .
Catalytic Reactions
- In transhydrogenation with pentane, this compound shows negligible activity, whereas 1,5-hexadiene enhances alkene yields by 50% at 773 K .
Organometallic Chemistry
- The compound reacts with 1,6-bis(dialkylboryl) reagents to form stereospecific 2,3-divinyl-1,4-diols, enabling synthesis of bicyclic ethers .
Biological Activity
2,4-Hexadiene is a conjugated diene with the chemical formula C₆H₈, characterized by its two double bonds located at positions 2 and 4 of the hexane chain. This compound has attracted interest in various fields due to its potential biological activities, particularly in the context of antioxidant properties and its interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its antioxidant capabilities, interactions with microorganisms, and potential applications in medicinal chemistry.
Antioxidant Activity
Recent studies have explored the antioxidant properties of derivatives synthesized from this compound. One notable research effort involved the synthesis of oxazine derivatives from 1,6-diaryl-3,4-dihydroxy-2,4-hexadiene-1,6-dione. These compounds were tested for their ability to scavenge free radicals using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that some derivatives exhibited moderate antioxidant activity, with specific compounds showing significant radical scavenging capabilities.
Table 1: Antiradical Activity of Oxazine Derivatives
| Compound | Radicals Binding (%) |
|---|---|
| IIa | 42.74 ± 0.20 |
| IIb | 50.06 ± 0.53 |
| IIc | 38.95 ± 1.44 |
| IId | 38.65 ± 0.95 |
| IIe | 52.56 ± 0.87 |
| IIf | 53.17 ± 1.26 |
| Trolox | 72.17 ± 1.14 |
The study found that compounds IIb and IIe demonstrated pro-oxidant activity, while compound IIf exhibited antioxidant properties on Escherichia coli BW 25113 cells under oxidative stress conditions induced by hydrogen peroxide .
Microbial Interactions
In addition to its antioxidant potential, this compound has been investigated for its effects on microbial growth and metabolism. In a study assessing the impact of various compounds on E. coli strains, it was found that certain derivatives of hexadiene could influence cell growth rates and oxidative stress responses.
Case Study: Effects on E. coli BW 25113
The research demonstrated that when exposed to oxidative stress conditions, specific oxazine derivatives derived from hexadiene could either promote or inhibit growth in E. coli. The presence of p-substituted phenyl groups in these compounds appeared to enhance their biological activity .
The synthesis of various derivatives from this compound has been extensively documented in organic chemistry literature. These derivatives have been utilized as intermediates in organic synthesis and polymerization processes.
Table 2: Synthesis of Derivatives
| Derivative | Synthesis Method | Yield (%) |
|---|---|---|
| Oxazine Derivatives | Reaction with Schiff bases | Variable |
| Dinitro Compounds | Reaction with nitrogen dioxide | High |
The versatility of this compound as a precursor for synthesizing biologically active compounds underscores its significance in medicinal chemistry .
Q & A
Basic: What are the structural characteristics and stereoisomerism of 2,4-hexadiene?
Answer:
this compound (C₆H₁₀) is a conjugated diene with double bonds at positions 2 and 4. Its molecular structure allows for three stereoisomers due to the geometric constraints of each double bond: cis-cis, cis-trans, and trans-trans configurations . The E,Z- and Z,E-isomers are distinct in their spatial arrangements, influencing reactivity and physical properties. Computational models (e.g., MMX calculations) can predict isomer stability by comparing calculated and experimental heats of hydrogenation .
Basic: How can this compound be synthesized in a laboratory setting?
Answer:
A common synthesis involves the ethenolysis of 1,5-cyclooctadiene using a rhenium oxide (Re₂O₇) catalyst supported on alumina. This method yields 1,5-hexadiene, which can isomerize to this compound under specific conditions . For stereoselective synthesis, photochemical or catalytic methods (e.g., palladium chloride interactions) are employed to control cis/trans configurations .
Advanced: What spectroscopic methods are effective in distinguishing this compound isomers?
Answer:
- UV-Vis Spectroscopy : Conjugated dienes like this compound absorb in the UV region (λ ~220 nm) due to π→π* transitions. Non-conjugated isomers (e.g., 1,3-hexadiene) lack this absorption, enabling rapid identification .
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (J) between vicinal protons differ between cis (J ~10–12 Hz) and trans (J ~15–18 Hz) isomers.
- ¹³C NMR : Chemical shifts of allylic carbons vary with stereochemistry. For example, cis-isomers exhibit upfield shifts compared to trans .
Chromatographic retention times (e.g., GC this compound elutes at 80.00 min under specific conditions) provide additional differentiation .
Advanced: How can researchers determine the thermodynamic properties of this compound experimentally?
Answer:
Heats of hydrogenation (ΔH°hydrog) are measured by catalytically hydrogenating this compound to hexane. Experimental values for conjugated dienes are typically lower than non-conjugated isomers due to stabilization from conjugation . For example:
| Compound | ΔH°hydrog (kJ/mol) |
|---|---|
| This compound (cis) | -239.1 |
| 1,3-Hexadiene | -252.3 |
| Discrepancies between computed (e.g., MMX) and experimental values highlight limitations in force-field models . |
Advanced: What are the challenges in analyzing this compound using gas chromatography, and how can they be addressed?
Answer:
Co-elution of stereoisomers and degradation under high temperatures are key challenges. Strategies include:
- Column Optimization : Polar stationary phases (e.g., Carbowax) improve resolution.
- Temperature Programming : Gradient elution (e.g., 40°C to 120°C at 5°C/min) separates isomers effectively .
- Supporting Data : Include raw chromatograms in appendices to validate reproducibility .
Advanced: How does the stereochemistry of this compound influence its reactivity in catalytic processes?
Answer:
Stereochemistry dictates regioselectivity in reactions like bis-hydroformylation. For example, cis-2,4-hexadiene reacts with syngas (CO/H₂) to produce linear aldehydes, while trans-isomers favor branched products due to steric effects . Palladium-catalyzed polymerizations yield trans-1,4 structures, demonstrating stereospecific interactions with metal centers .
Basic: What are the key considerations for handling and storing this compound in a research laboratory?
Answer:
- Storage : Under nitrogen at -20°C to prevent peroxide formation.
- Safety : Classified as an eye irritant; use fume hoods and PPE .
- Stability : Monitor for discoloration or precipitates, indicating degradation.
Advanced: What strategies can resolve contradictions in literature data on this compound's physical properties?
Answer:
- Data Cross-Validation : Compare NIST-standardized values (e.g., ΔfH°gas = 82.14 kJ/mol) with independent measurements .
- Error Analysis : Quantify uncertainties from instrumentation (e.g., ±0.5°C in boiling point measurements) .
- Reproducibility : Replicate experiments using FAIR-compliant protocols (e.g., Chemotion ELN for data tracking) .
Advanced: How can computational methods complement experimental data in studying this compound's isomer stability?
Answer:
Molecular mechanics (MMX) and DFT calculations predict relative isomer stability by simulating heats of formation. For instance, trans-trans-2,4-hexadiene is computationally more stable than cis-cis by ~4 kJ/mol, aligning with hydrogenation data . Discrepancies arise from approximations in van der Waals interactions, necessitating experimental calibration.
Basic: What are the common impurities or byproducts in this compound samples, and how are they identified?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
